Nonylamine

Catalog No.
S604974
CAS No.
112-20-9
M.F
C9H21N
M. Wt
143.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonylamine

CAS Number

112-20-9

Product Name

Nonylamine

IUPAC Name

nonan-1-amine

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

InChI

InChI=1S/C9H21N/c1-2-3-4-5-6-7-8-9-10/h2-10H2,1H3

InChI Key

FJDUDHYHRVPMJZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCN

Synonyms

1-nonylamine, 1-nonylamine hydrobromide, 1-nonylamine hydrochloride, 1-nonylamine sulfate (2:1)

Canonical SMILES

CCCCCCCCCN

Organic Synthesis and Catalysis

  • As a reactant: Nonylamine serves as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty materials. Its reactive amine group allows for its participation in various condensation reactions, acylation reactions, and alkylation reactions .
  • As a catalyst: Nonylamine can act as a catalyst or catalyst precursor in various organic transformations. For example, it can be used in the Knoevenagel condensation, a reaction for creating carbon-carbon double bonds in organic molecules .

Polymer Science

  • As a co-monomer: Nonylamine can be incorporated as a co-monomer in the synthesis of specific polymers, modifying their properties like hydrophobicity and solubility .
  • As a surface modifier: Nonylamine can be used to modify the surface properties of polymers, enhancing their adhesion, wettability, and compatibility with other materials .

Material Science

  • In nanomaterial synthesis: Nonylamine plays a role in the synthesis of various nanomaterials, including nanoparticles and nanorods. It can act as a capping agent, controlling the size and shape of the nanostructures .
  • In self-assembling materials: Nonylamine's amphiphilic nature (having both hydrophilic and hydrophobic regions) allows it to self-assemble into various supramolecular structures with potential applications in drug delivery and other areas .

Nonylamine, also known as nonan-1-amine, is a primary aliphatic amine with the molecular formula C₉H₂₁N and a molecular weight of 143.27 g/mol. It appears as a colorless to light yellow liquid with a boiling point of approximately 202 °C and a melting point of -1 °C. Nonylamine is characterized by its amine functional group, which allows it to participate in various

, including:

  • Oxidation: Nonylamine can be oxidized to form nonanoic acid or other nitrogen-containing compounds.
  • Formation of Amides and Imines: It can react with carboxylic acids to form amides and with aldehydes or ketones to produce imines.
  • Interaction with Silica-Supported Fullerenes: At elevated temperatures (e.g., 150 °C), nonylamine vapor reacts with silica-supported fullerene C₆₀, yielding various addition products .

These reactions illustrate its versatility in organic synthesis and materials science.

Nonylamine exhibits notable biological activity, particularly in its effects on microorganisms. Studies have shown that it can inhibit the metabolic activities of certain fungi, such as Colletotrichum gloeosporioides, leading to reduced spore germination and mycelial growth at specific concentrations. Additionally, nonylamine has been investigated for its potential role in RNA ligand discovery, where its properties were utilized in dynamic combinatorial chemistry to identify non-covalent ligands for RNA targets.

Nonylamine can be synthesized through several methods:

  • Alkylation of Ammonia: A common method involves the reaction of ammonia with nonyl halides (such as nonyl bromide) in the presence of a base.
  • Reduction of Nonanamide: Nonanamide can be reduced using lithium aluminum hydride or other reducing agents to yield nonylamine.
  • Direct Amination: The direct amination of nonenes or other olefins using ammonia under high pressure and temperature conditions can also produce nonylamine .

These methods highlight the compound's accessibility for industrial applications.

Nonylamine has various applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the production of surfactants, rubber chemicals, and corrosion inhibitors.
  • Biological Research: Its role in RNA ligand discovery positions it as a valuable tool in biochemical studies.
  • Agricultural Uses: Due to its antifungal properties, it may find applications in agricultural formulations aimed at controlling fungal pathogens .

Research indicates that nonylamine interacts with various organic and inorganic compounds due to its nucleophilic nature. For example, it has been used to enhance selectivity in analytical chemistry methods such as corona discharge ion mobility spectrometry for biogenic amines. Moreover, studies have assessed its joint toxicity with other chemicals, indicating potential environmental impacts when used alongside other substances.

Nonylamine shares structural similarities with several other amines. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Characteristics
OctylamineC₈H₁₉NShorter carbon chain; used primarily in surfactants.
DecylamineC₁₀H₂₃NLonger carbon chain; exhibits similar reactivity.
DodecylamineC₁₂H₂₅NEven longer carbon chain; often used in emulsifiers.

Uniqueness of Nonylamine:
Nonylamine's unique nine-carbon chain length provides distinct physicochemical properties that differentiate it from octylamine and decylamine. Its specific reactivity patterns make it suitable for particular applications in chemical synthesis and biological research that may not be achievable with shorter or longer-chain analogs.

XLogP3

3.7

Boiling Point

202.2 °C

Melting Point

-1.0 °C

UNII

7L7H2HT4OK

Related CAS

2016-39-9 (hydrochloride)
72060-14-1 (sulfate[2:1])

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (86.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (86.96%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (84.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (10.87%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.28 mmHg

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

112-20-9

Wikipedia

1-nonanamine

General Manufacturing Information

1-Nonanamine: ACTIVE

Dates

Modify: 2023-08-15

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